

An In-depth Technical Guide to 1-Methylcyclooctene

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Compound of Interest

Compound Name: 1-Methylcyclooctene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methylcyclooctene**, a versatile cyclic alkene. It covers the fundamental identification, physicochemical properties, detailed synthesis protocols, and key chemical reactions of this compound, making it a valuable resource for its application in organic synthesis and drug development.

Core Data Summary

IUPAC Name: **1-methylcyclooctene**^[1] CAS Number: 933-11-9^[1]

The most common isomer is (Z)-**1-methylcyclooctene**. The (E)-1-methyl-1-cyclooctene isomer is also known and has the CAS number 38229-26-4.^[2]

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic properties for **1-methylcyclooctene** is presented in the table below. This data is crucial for its identification, purification, and use in chemical reactions.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆	[1][3][4]
Molecular Weight	124.22 g/mol	[3][4]
Boiling Point (Normal)	425.8 K (calculated)	[4]
McGowan's Characteristic Volume	122.510 mL/mol (calculated)	[4]
LogP (Octanol/Water)	3.287 (calculated)	[4]
InChI Key	WFLPGXDWMZEHGP-CLFYSBASSA-N	[1]
Canonical SMILES	CC1=CCCCCCC1	[3]

Synthesis of 1-Methylcyclooctene

The most common and practical laboratory synthesis of **1-methylcyclooctene** involves a two-step process starting from the readily available cyclooctanone. This involves a Grignard reaction to form the tertiary alcohol, 1-methylcyclooctanol, followed by an acid-catalyzed dehydration.

Experimental Protocol: Synthesis from Cyclooctanone

Materials:

- Cyclooctanone
- Methylmagnesium bromide (or methyl iodide and magnesium turnings for in situ preparation)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

Step 1: Synthesis of 1-Methylcyclooctanol (Grignard Reaction)

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is charged with magnesium turnings and a small crystal of iodine under a nitrogen or argon atmosphere.
- Anhydrous diethyl ether or THF is added to cover the magnesium.
- A solution of methyl iodide or methyl bromide in the anhydrous solvent is added dropwise from the dropping funnel to initiate the Grignard reagent formation.
- Once the reaction is initiated (as evidenced by bubbling and heat generation), the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is stirred until the magnesium is consumed.
- The reaction mixture is cooled in an ice bath, and a solution of cyclooctanone in the anhydrous solvent is added dropwise from the dropping funnel.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting ketone.
- The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether or THF.
- The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

- The solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-methylcyclooctanol, which can be purified by distillation if necessary.

Step 2: Dehydration of 1-Methylcyclooctanol to **1-Methylcyclooctene**

- The crude 1-methylcyclooctanol is placed in a round-bottom flask suitable for distillation.
- A catalytic amount of concentrated sulfuric acid or phosphoric acid is added dropwise with stirring.[5]
- The mixture is heated to the appropriate temperature (typically 80-120 °C, adaptable from similar syntheses) to effect dehydration.[5]
- The product, **1-methylcyclooctene**, is distilled from the reaction mixture as it is formed.
- The collected distillate is washed with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
- The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).
- The final product is purified by fractional distillation to yield pure **1-methylcyclooctene**.

Key Chemical Reactions and Protocols

1-Methylcyclooctene undergoes a variety of reactions characteristic of alkenes, which are fundamental to its use as a synthetic intermediate.

Epoxidation

The formation of an epoxide from **1-methylcyclooctene** is a common transformation that provides a versatile intermediate for further functionalization.

Experimental Protocol: Epoxidation with m-CPBA

Materials:

- **1-Methylcyclooctene**
- meta-Chloroperoxybenzoic acid (m-CPBA)

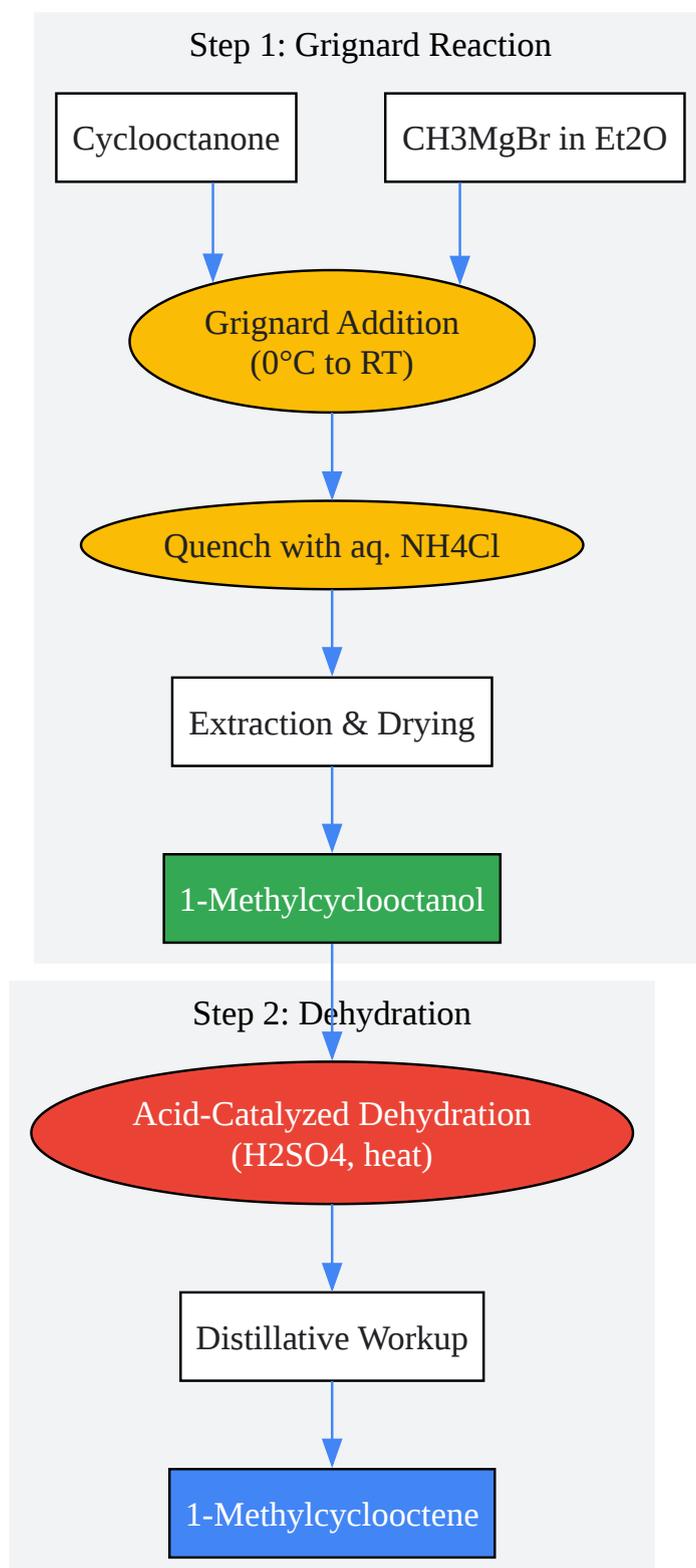
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **1-Methylcyclooctene** is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- The solution is cooled in an ice bath.
- m-CPBA (typically 1.1-1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
- The reaction is stirred at this temperature and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled again in an ice bath and quenched by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
- The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield 1-methyl-1,2-epoxycyclooctane.

Mandatory Visualizations

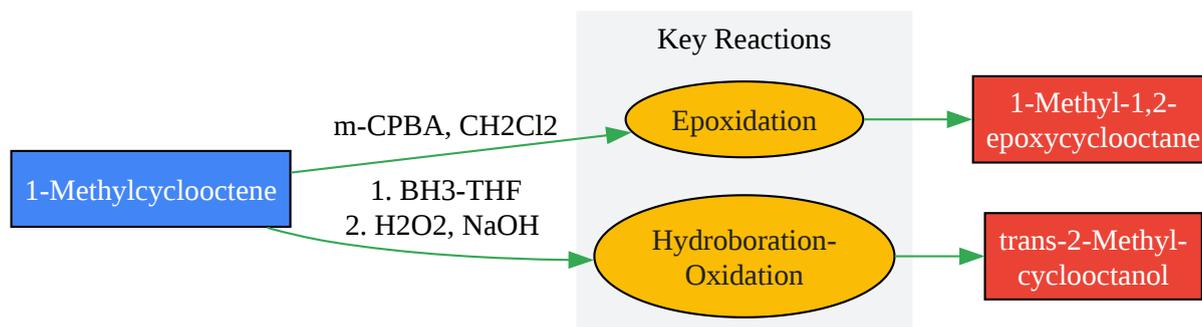
Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-methylcyclooctene** from cyclooctanone.

Reaction Pathway Diagram



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Caption: Key synthetic transformations of **1-methylcyclooctene**.

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References

- 1. 1-Methylcyclooctene [webbook.nist.gov]
- 2. (E)-1-Methyl-1-cyclooctene | C₉H₁₆ | CID 5463180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylcyclooctene | C₉H₁₆ | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylcyclooctene (CAS 933-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
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